Chinophene

説明

Chinophene is a sulfur-containing heterocyclic compound with a five-membered ring structure It is known for its aromatic properties and is structurally similar to thiophene

Synthetic Routes and Reaction Conditions:

From Acetylene and Hydrogen Sulfide: this compound can be synthesized by passing a mixture of acetylene and hydrogen sulfide through a tube containing aluminum oxide at 400°C.

From Furoic Acid: Distillation of furoic acid with barium sulfide yields this compound.

From n-Butane: Industrially, this compound is produced by reacting sulfur with n-butane in the gas phase at 650°C.

From Sodium Succinate: Heating sodium succinate with phosphorus trisulfide results in the formation of this compound.

Types of Reactions:

Electrophilic Substitution: this compound undergoes electrophilic substitution reactions at the carbon-2 position.

Sulfonation: Reaction with concentrated sulfuric acid forms this compound-2-sulfonic acid.

Halogenation: this compound reacts with chlorine or bromine to form polyhalogenated derivatives.

Friedel-Crafts Acylation: Acetylation with acetic anhydride in the presence of phosphoric acid yields 2-acetylthis compound.

Common Reagents and Conditions:

Nitration: Nitric acid in acetic anhydride.

Sulfonation: Concentrated sulfuric acid.

Halogenation: Chlorine or bromine at room temperature.

Friedel-Crafts Acylation: Acetic anhydride and phosphoric acid.

Major Products:

- 2-Nitrothis compound

- This compound-2-sulfonic acid

- Polyhalogenated this compound

- 2-Acetylthis compound

科学的研究の応用

Chinophene and its derivatives have a wide range of applications:

- Medicinal Chemistry: this compound derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .

- Material Science: this compound-based compounds are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .

- Organic Synthesis: this compound serves as an intermediate in the synthesis of more complex molecules and is used in various condensation reactions .

作用機序

Chinophene exerts its effects through interactions with various molecular targets and pathways. Its aromatic nature allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity. The sulfur atom in the ring can also engage in coordination with metal ions, enhancing its reactivity and binding affinity in biological systems .

類似化合物との比較

- Thiophene

- Furan

- Pyrrole

Comparison:

- Thiophene: Both Chinophene and Thiophene contain a sulfur atom in a five-membered ring. this compound has unique substitution patterns that confer different reactivity and applications .

- Furan: Furan contains an oxygen atom instead of sulfur. This difference significantly affects their chemical properties and reactivity .

- Pyrrole: Pyrrole has a nitrogen atom in the ring, making it more basic compared to this compound .

This compound’s unique sulfur-containing structure and its ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.

生物活性

Chinophene, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as a synthetic organic compound, and its structure influences its biological activity. The compound features a unique arrangement of functional groups that contribute to its pharmacological properties. While specific structural details are not extensively documented in the available literature, understanding the chemical nature of this compound is crucial for elucidating its biological effects.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections.

- Antioxidant Properties : The compound demonstrates antioxidant activity, which is vital for mitigating oxidative stress in biological systems. This property may contribute to its protective effects against cellular damage.

- Anticancer Effects : Preliminary research has shown that this compound can inhibit the proliferation of cancer cell lines. Its mechanism may involve inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Activity : this compound has been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Summary of Biological Activities

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability upon treatment with varying concentrations of this compound.

- Case Study on Cancer Cell Lines : Research involving human breast cancer cell lines demonstrated that this compound treatment led to increased apoptosis rates compared to control groups, suggesting its potential as an anticancer agent.

- Case Study on Anti-inflammatory Effects : In an animal model of arthritis, this compound administration resulted in decreased levels of pro-inflammatory cytokines, indicating its role in reducing inflammation.

The mechanisms underlying this compound's biological activities are still under investigation. However, several pathways have been suggested:

- Inhibition of NF-kB Pathway : This pathway is crucial for regulating immune responses and inflammation. This compound's ability to inhibit this pathway may underlie its anti-inflammatory effects.

- Induction of Apoptosis : Evidence suggests that this compound activates caspases, leading to programmed cell death in cancer cells.

特性

IUPAC Name |

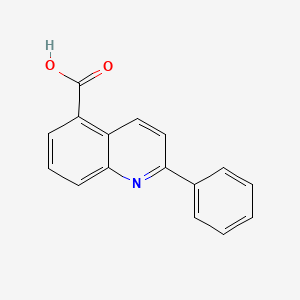

2-phenylquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-7-4-8-15-12(13)9-10-14(17-15)11-5-2-1-3-6-11/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKHHGTWRZZWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149634 | |

| Record name | Chinophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11139-62-1 | |

| Record name | Chinophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011139621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chinophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。